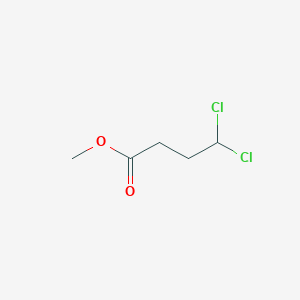
Methyl 4,4-dichlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-dichlorobutanoate is an organic compound with the molecular formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol . It is a chlorinated ester, commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4,4-dichlorobutanoate can be synthesized through the esterification of 4,4-dichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of butanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4-dichlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to 4,4-dichlorobutyric acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted butanoates.
Reduction: 4,4-dichlorobutanol.
Hydrolysis: 4,4-dichlorobutyric acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-dichlorobutanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 4,4-dichlorobutanoate involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, releasing 4,4-dichlorobutyric acid, which can further participate in biochemical pathways. The chlorine atoms make the compound more reactive towards nucleophiles, facilitating various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorobutanoate: Similar structure but with only one chlorine atom.
Ethyl 4,4-dichlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4,4-dichlorobutanoate is unique due to the presence of two chlorine atoms on the same carbon, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
81236-55-7 |
|---|---|
Molekularformel |
C5H8Cl2O2 |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
methyl 4,4-dichlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FLTUWIKFBYMPIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


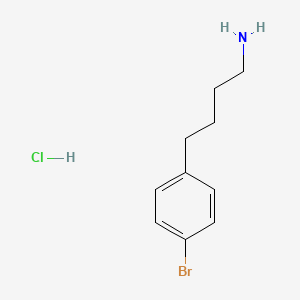
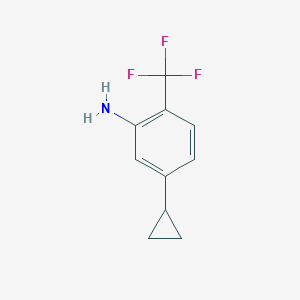

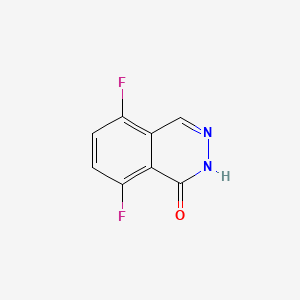
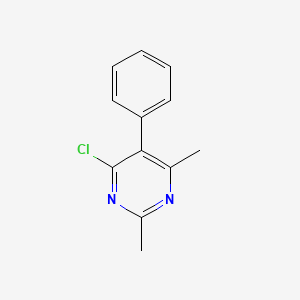
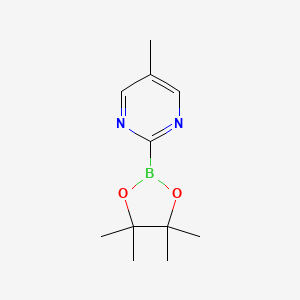
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)
